molecular formula C18H16BrN3O2 B11480236 10-[2-(4-bromophenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

10-[2-(4-bromophenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

Cat. No.: B11480236
M. Wt: 386.2 g/mol
InChI Key: WUCMZICEAOOPRI-UHFFFAOYSA-N
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Description

10-[2-(4-bromophenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a synthetic organic compound that belongs to the class of imidazoquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(4-bromophenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(4-bromophenoxy)ethylamine and 2-aminobenzamide.

    Formation of Intermediate: The 2-(4-bromophenoxy)ethylamine is reacted with 2-aminobenzamide under specific conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-[2-(4-bromophenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazoquinazoline derivatives.

    Substitution: Formation of derivatives with substituted functional groups at the bromine position.

Scientific Research Applications

10-[2-(4-bromophenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 10-[2-(4-bromophenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
  • 10-benzyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
  • 2-(4-chlorophenyl)-1,9a-dihydroimidazo[2,1-b][1,3]benzothiazole

Uniqueness

10-[2-(4-bromophenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is unique due to the presence of the bromophenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

10-[2-(4-bromophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C18H16BrN3O2/c19-13-5-7-14(8-6-13)24-12-11-21-16-4-2-1-3-15(16)17(23)22-10-9-20-18(21)22/h1-8H,9-12H2

InChI Key

WUCMZICEAOOPRI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CCOC4=CC=C(C=C4)Br

Origin of Product

United States

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